C12H12FN5OS
CAS No.:
Cat. No.: VC16949358
Molecular Formula: C12H12FN5OS
Molecular Weight: 293.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12FN5OS |
|---|---|
| Molecular Weight | 293.32 g/mol |
| IUPAC Name | [5-fluoro-2-(tetrazol-1-yl)phenyl]-thiomorpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C12H12FN5OS/c13-9-1-2-11(18-8-14-15-16-18)10(7-9)12(19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2 |
| Standard InChI Key | ONAQTCXVKKNPJT-UHFFFAOYSA-N |
| Canonical SMILES | C1CSCCN1C(=O)C2=C(C=CC(=C2)F)N3C=NN=N3 |
Introduction
Chemical Identity and Structural Isomerism of C12H12FN5OS
Isomer 1: 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Chemical Identity:
| Property | Value |
|---|---|
| CAS Number | 1010935-94-0 |
| Molecular Formula | C12H12FN5OS |
| Molecular Weight | 293.32 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Key Structural Features | Pyrimidine-thioacetamide core with fluorophenyl substituent |
This isomer features a pyrimidine ring connected via a sulfanylacetamide bridge to a 4-fluorophenyl group. Crystallographic data (CCDC 1529607) confirm a near-planar arrangement between the pyrimidine and fluorophenyl rings, stabilized by intramolecular hydrogen bonds .
Isomer 2: 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
Chemical Identity:
| Property | Value |
|---|---|
| CAS Number | Not Assigned |
| Molecular Formula | C12H12FN5OS |
| Molecular Weight | 293.32 g/mol (calculated) |
| Key Structural Features | Piperazine core with fluoropyridine carbonyl and thiadiazole substituents |
This isomer combines a piperazine moiety with a 3-fluoropyridine carbonyl group and a 1,2,5-thiadiazole ring. While its exact density and melting point remain unreported, its structure suggests potential solubility in polar aprotic solvents.
Synthesis and Manufacturing Processes
Synthesis of 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
The synthesis involves a nucleophilic substitution reaction:
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Reactants: 4,6-Diaminopyrimidine-2-thiol (0.5 g, 3.52 mmol) and 2-chloro-N-(4-fluorophenyl)acetamide .
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Conditions: Reflux in ethanol with potassium hydroxide (0.2 g, 3.52 mmol) for 4 hours .
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Workup: Ethanol evaporation, precipitation with cold water, and crystallization via slow evaporation .
Yield: 92% .
Synthesis of 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
While detailed synthetic protocols are sparse, analogous routes suggest:
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Reactants: Piperazine derivatives and 1,2,5-thiadiazole-3-carboxylic acid.
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Coupling: Amide bond formation using carbodiimide coupling agents.
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Purification: Chromatographic techniques (HPLC) to isolate the product.
Molecular Structure and Spectroscopic Characterization
Crystallographic and DFT Analysis of the Pyrimidine-Thioacetamide Isomer
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Bond Lengths:
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Hydrogen Bonding:
Spectroscopic Data:
| Technique | Key Peaks (cm⁻¹) | Assignment |
|---|---|---|
| FT-IR | 3340 (N–H), 1650 (C=O) | Amide and amine stretches |
| FT-Raman | 1580 (C=C), 1100 (C–F) | Aromatic and C–F vibrations |
Hirshfeld surface analysis indicates 34% contribution from H···H contacts and 28% from N···H interactions .
Structural Insights into the Piperazine-Thiadiazole Isomer
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Piperazine Ring: Chair conformation with axial fluoropyridine carbonyl group.
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Thiadiazole Ring: Planar structure with delocalized π-electrons.
Pharmacological and Therapeutic Applications
Antiviral Activity of the Pyrimidine-Thioacetamide Isomer
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